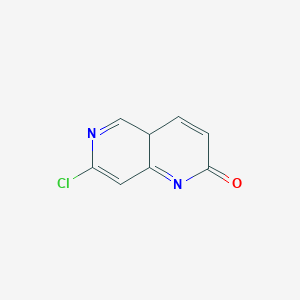

7-Chloro-1,6-naphthyridin-2(4aH)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloro-4aH-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-5H |

InChI Key |

VPEMFXAZNICOLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=C2C1C=NC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1,6 Naphthyridin 2 4ah One and Analogues

Retrosynthetic Analysis of the 7-Chloro-1,6-naphthyridin-2(4aH)-one Core

A retrosynthetic analysis of the 1,6-naphthyridin-2(1H)-one core reveals two primary and divergent synthetic strategies. mdpi.com These approaches are dictated by which of the two heterocyclic rings is constructed last.

Approach A: Construction from a Preformed Pyridine (B92270). This strategy involves disconnecting the pyridone ring, specifically the N1–C2 and C3–C4 bonds. mdpi.com This leads back to a suitably functionalized 4-aminopyridine (B3432731) precursor. The key challenge in the forward synthesis is the cyclization to form the second ring.

Approach B: Construction from a Preformed Pyridone. Alternatively, the molecule can be disconnected across the pyridine ring at the C5–C6 and C8–C8a bonds. mdpi.com This approach begins with a pre-existing pyridone ring, onto which the second pyridine ring is annulated.

For the specific target, this compound, these disconnections would necessitate starting materials that already contain the chloro-substituent or allow for its introduction at a convenient stage.

Classical Synthetic Routes to 1,6-Naphthyridin-2(4aH)-ones

Classical syntheses have long provided access to the 1,6-naphthyridinone skeleton, relying on established organic reactions and often building the heterocyclic system from simpler precursors.

One of the most common strategies for synthesizing 1,6-naphthyridin-2(1H)-ones involves using a preformed, functionalized pyridine ring as the starting point. mdpi.comnih.gov A notable example starts with an ethyl 4,6-dichloro-3-pyridinecarboxylate. nih.gov This precursor undergoes a sequence of reactions, typically beginning with a nucleophilic substitution at the 4-position with an amine, followed by condensation and cyclization to construct the adjoining pyridone ring. nih.gov The chloro substituent at the 6-position of the starting material ultimately becomes the chloro group at the 7-position of the final naphthyridinone product.

Another classical approach is the Guareschi–Thorpe condensation, where cyanoacetamide reacts with a 1,3-diketone to produce highly substituted 2-pyridones, which can serve as precursors for building the second ring. beilstein-journals.org

Cyclization reactions are fundamental to the formation of the bicyclic naphthyridinone system. numberanalytics.com These reactions create the ring structure from a linear or monocyclic precursor. numberanalytics.com

Following the retrosynthetic approach that starts from a 4-aminopyridine, the key step is the cyclization to form the pyridone ring. mdpi.com This is typically achieved by condensing a 4-aminopyridine that bears a functional group like an aldehyde, nitrile, or ester at the C3 position with a molecule that can provide the remaining atoms for the new ring, such as malonamide (B141969), diethyl malonate, or methyl cyanoacetate. mdpi.com For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide in the presence of piperidine (B6355638) results in the formation of the 1,6-naphthyridin-2(1H)-one skeleton. mdpi.com Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate using sodium ethoxide to yield a 4-amino-1,6-naphthyridin-2(1H)-one derivative. mdpi.com The Vilsmeier-Haack reaction represents another powerful cyclization method, used to synthesize chloro-naphthyridine derivatives from substituted acetamides. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product Scaffold |

| 4-Aminonicotinaldehyde | Malonamide, Piperidine | Condensation/Cyclization | 1,6-Naphthyridin-2(1H)-one |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt | Condensation/Cyclization | 4-Amino-1,6-naphthyridin-2(1H)-one |

| Substituted N-(pyridin-2-yl) acetamides | POCl₃, DMF | Vilsmeier-Haack Cyclization | Chloro-1,8-naphthyridine-3-carbaldehyde |

Modern Advancements in the Synthesis of Chloro-Naphthyridinones

Recent progress in synthetic chemistry has introduced powerful new tools for the construction and functionalization of heterocyclic compounds, with transition metal catalysis at the forefront.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chemie-brunschwig.ch For halogenated naphthyridines, such as the 7-chloro derivative, these reactions provide a versatile platform for introducing a wide array of functional groups. The chloro substituent serves as a handle for coupling reactions.

Commonly employed methods include the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), Stille (organotin), and Kumada-Corriu (Grignard) couplings. chemie-brunschwig.chnih.gov These reactions typically use palladium or nickel catalysts to couple the halo-naphthyridine with an organometallic partner, effectively replacing the halogen atom with a new substituent. chemie-brunschwig.chnih.gov For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for Suzuki-Miyaura and Kumada-Corriu coupling reactions involving naphthyridine scaffolds. nih.gov

While palladium and nickel have dominated the field of cross-coupling, first-row transition metals like cobalt have emerged as cost-effective and reactive alternatives. rsc.org Cobalt-based catalysts offer unique reactivity profiles for C-H functionalization and cross-coupling reactions. rsc.orgrsc.org

A significant advancement in this area is the cobalt-catalyzed cross-coupling of halogenated naphthyridines with organometallic reagents. nih.gov Research has demonstrated that a simple cobalt(II) chloride (CoCl₂) catalyst can effectively promote the coupling of various chloro- and bromo-naphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). nih.gov Furthermore, a system comprising CoCl₂·2LiCl has been shown to catalyze the smooth cross-coupling of halo-naphthyridines with arylzinc halides. nih.gov These cobalt-catalyzed methods provide a direct and efficient route to polyfunctional naphthyridines, starting from readily available halogenated precursors. nih.gov

| Catalyst System | Organometallic Reagent | Substrate | Outcome |

| CoCl₂ (5 mol %) | Alkyl/Aryl-MgX | Halogenated Naphthyridines | Alkylated/Arylated Naphthyridines |

| CoCl₂·2LiCl (5 mol %) | Aryl-ZnX | Halogenated Naphthyridines | Polyfunctional Arylated Naphthyridines |

Transition Metal-Catalyzed Cross-Coupling Reactions for Halogenated Naphthyridines

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, including naphthyridine derivatives. These catalysts are particularly effective in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial steps in building the bicyclic naphthyridinone framework.

One prominent application involves the use of Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, which facilitates C-N bond coupling through a mechanism of oxidative addition followed by reductive elimination to cleanly form the desired bond. researchgate.net This catalyst has been successfully used in the construction of 1,8-naphthyridine (B1210474) derivatives. researchgate.net Furthermore, palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed for the regioselective functionalization of chloro-substituted naphthyridines. researchgate.net For instance, the reaction of 5,7-dichloro-1,6-naphthyridine (B1340720) demonstrates that different positions on the naphthyridine ring can be selectively arylated under palladium catalysis. researchgate.net

A modern electrochemical approach, known as palladaelectro-catalysis, offers a highly general and regioselective method for the chlorination of various heteroaryl scaffolds. chemrxiv.org This technique provides significant functional group tolerance and allows for the formation of either mono- or bis-chlorinated products with high selectivity by adjusting catalyst loading and electric current. chemrxiv.org

| Catalyst System | Reaction Type | Application Example | Reference |

| Pd(PPh₃)₄ | C-N Cross-Coupling | Synthesis of substituted 1,8-naphthyridin-thiazoles | researchgate.net |

| Palladium(0) | Suzuki-Miyaura Coupling | Regioselective arylation of 5,7-dichloro-1,6-naphthyridine | researchgate.net |

| Palladium/Electrocatalysis | Regioselective Chlorination | Chlorination of heteroaryl scaffolds | chemrxiv.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds like naphthyridinones. This technique utilizes microwave irradiation to heat reactions, leading to a significant reduction in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. redalyc.orgrsc.org

The application of microwave heating has been shown to be effective in various steps of naphthyridine synthesis. For example, the Grohe-Heitzer reaction, a key method for preparing quinolone and naphthyridone skeletons, has been adapted for microwave conditions. redalyc.org In the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a related chloro-naphthyridone, microwave irradiation reduced the cyclization step to just 3.6 minutes at 140°C, a substantial improvement over methods requiring long reaction times. redalyc.org Similarly, the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed as a clean, efficient, and environmentally benign method under microwave promotion, affording excellent yields. The combination of microwave heating with palladium catalysis further enhances synthetic efficiency, as seen in the rapid construction of 1,8-naphthyridin-thiazole scaffolds. researchgate.net

| Reaction | Starting Materials | Conditions | Key Advantage | Reference |

| Grohe-Heitzer Cyclization | Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate | MW, 70W, 140°C, 3.6 min | Reduced reaction time | redalyc.org |

| Naphthyridine Formation | 4-Cyano-3-pyridylacetonitrile | MW irradiation | High yields, eco-friendly | |

| Naphthyridin-thiazole Synthesis | N/A | MW, Pd(PPh₃)₄ | Short reaction time, high yield | researchgate.net |

One-Pot Multicomponent Reactions for Heterocyclic Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like naphthyridinones from simple precursors in a single step. These reactions improve atom economy and reduce waste by eliminating the need to isolate intermediate compounds.

A notable example is the catalyst-free, three-component domino reaction for producing functionalized researchgate.netnaphthyridine derivatives. rsc.org This protocol involves the reaction of glutaraldehyde, malononitrile, and various β-ketoamides in ethanol (B145695), offering high yields, practical simplicity, and high regioselectivity in short reaction times. rsc.org Another approach utilizes a four-component reaction to synthesize 1,8-naphthyridine carboxylates. nih.gov This method combines benzaldehydes, malononitrile, phenol, and acetylenic esters in an aqueous solution at room temperature, using a reusable SiO₂/Fe₃O₄ catalyst. nih.gov Such MCRs are advantageous for rapidly generating libraries of substituted naphthyridine scaffolds for further investigation. nih.gov

Green Chemistry Approaches in Naphthyridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of naphthyridinone structures to minimize environmental impact. These approaches focus on using benign solvents, reducing energy consumption, and employing reusable catalysts.

Microwave-assisted synthesis is often considered a green technique because it is effective, economical, and eco-friendly, frequently reducing reaction times and the need for solvents. The use of water as a reaction solvent is another key green strategy, as demonstrated in the high-yield Friedländer reaction to produce substituted 1,8-naphthyridines from 2-aminonicotinaldehyde. rsc.org Furthermore, performing reactions under catalyst-free conditions in environmentally friendly solvents like ethanol exemplifies a green approach. rsc.org The development of reusable catalysts, such as the SiO₂/Fe₃O₄ nanoparticles used in the multicomponent synthesis of 1,8-naphthyridine carboxylates in water, is also a significant advancement in sustainable chemistry. nih.gov These methods collectively contribute to a more sustainable production of important heterocyclic scaffolds. rsc.org

Regioselective Chlorination Strategies on Naphthyridinone Systems

Achieving regioselective chlorination—the precise placement of a chlorine atom at a specific position like C7 on the naphthyridinone core—is a significant synthetic challenge. The inherent electronic properties of the heterocyclic system can direct chlorination to multiple sites. Therefore, advanced strategies are required to control the reaction's outcome.

Catalyst-controlled reactions offer a powerful solution. For example, Lewis basic selenoether catalysts have been developed for the highly efficient ortho-selective electrophilic chlorination of phenols and anilines, achieving selectivity ratios of over 20:1 (ortho/para). nih.gov This demonstrates the principle that a catalyst can bind to both the substrate and the chlorinating agent to direct the halogen to a specific location. researchgate.net Another cutting-edge method is palladaelectro-catalyzed chlorination, which uses a palladium catalyst in an electrochemical cell to achieve highly regioselective chlorination of various heteroaryl frameworks with excellent functional group tolerance. chemrxiv.org

Enzymatic approaches also provide exceptional selectivity. Vanadium-dependent chloroperoxidases, for instance, have been identified as regioselective halogenases in natural product biosynthesis. chemrxiv.org Such enzymes can catalyze the site-selective monochlorination of complex molecules, offering a chemoenzymatic strategy for late-stage halogenation that would be difficult to achieve with traditional chemical reagents. chemrxiv.org

Stereoselective Synthesis of Dihydro-Naphthyridinones

The synthesis of dihydro-naphthyridinones, such as this compound, introduces the challenge of controlling stereochemistry, particularly at saturated carbon centers like the 4a position. Stereoselective synthesis aims to produce a single desired stereoisomer.

While specific examples for this exact naphthyridinone are not prevalent, the principles are well-established in heterocyclic chemistry. Organocatalysis, using small chiral organic molecules as catalysts, is a powerful tool for this purpose. For instance, bifunctional catalysts like squaramides have been used in cascade reactions to construct complex heterocyclic systems with high stereoselectivity. researchgate.net These catalysts can activate both reacting partners and organize them in a specific orientation within the transition state, thereby directing the formation of one stereoisomer over others. Such a strategy could be applied to the cyclization step that forms the dihydropyridine (B1217469) ring of the naphthyridinone, establishing the stereocenter at the 4a position in a controlled manner. researchgate.net

Synthesis of Specific Precursors to this compound

The construction of the this compound scaffold relies on the availability of appropriately substituted pyridine precursors. The strategy generally involves building the second ring onto a pre-existing, functionalized pyridine ring.

One common approach starts with a substituted pyridine-4-amine that contains a reactive functional group (like an aldehyde, nitrile, or ester) at the C3 position. nih.gov For example, 4-aminonicotinaldehyde can be condensed with appropriate reagents to form the second ring of the 1,6-naphthyridin-2(1H)-one system. nih.gov Another route begins with quinolinic anhydride, which can be converted through several steps into an acyclic diester intermediate that is then cyclized with a sodium alkoxide to form the 1,6-naphthyridinone core. researchgate.net

For chloro-substituted analogues, precursors like 2,6-dichloronicotinic acid are valuable starting materials. redalyc.org This acid can be converted into an intermediate such as ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, which is primed for cyclization to form a chloro-substituted naphthyridone ring system. redalyc.org The selection of the precursor is therefore critical, as it dictates the substitution pattern of the final product.

Spectroscopic and Structural Elucidation of 7 Chloro 1,6 Naphthyridin 2 4ah One

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 7-Chloro-1,6-naphthyridin-2(1H)-one, five aromatic proton signals and one exchangeable amide proton (N-H) are expected. The electron-withdrawing effects of the chlorine atom, the carbonyl group, and the ring nitrogen atoms lead to a general downfield shift of the aromatic protons. The expected signals are predicted based on the analysis of the parent 1,6-naphthyridine (B1220473) scaffold and known substituent effects. chemicalbook.comorganicchemistrydata.org

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.60 | Doublet | J = 7.5 Hz |

| H-4 | 7.85 | Doublet | J = 7.5 Hz |

| H-5 | 9.15 | Singlet | - |

| H-8 | 7.90 | Doublet | J = 8.5 Hz |

| H-9 | 8.80 | Doublet | J = 8.5 Hz |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C-2 | 162.5 | Quaternary (C=O) | H-3, H-4, 1-NH |

| C-3 | 115.0 | CH | H-4 |

| C-4 | 140.0 | CH | H-3, H-5 |

| C-4a | 120.0 | Quaternary | H-3, H-4, H-5, H-9 |

| C-5 | 152.0 | CH | H-4, H-9 |

| C-7 | 148.0 | Quaternary (C-Cl) | H-8 |

| C-8 | 125.0 | CH | H-9 |

| C-8a | 145.0 | Quaternary | H-5, H-8, H-9 |

Two-dimensional correlation experiments provide further confirmation of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment highlights proton-proton couplings through bonds (typically 2-3 bonds). slideshare.net For 7-Chloro-1,6-naphthyridin-2(1H)-one, key correlations are expected between H-3 and H-4, and between H-8 and H-9, confirming their positions on adjacent carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of their bonding. researchgate.net It is particularly useful for confirming the relative orientation of substituents and protons across the ring system. A key NOESY correlation would be expected between H-4 and H-5, confirming their spatial proximity on the same side of the molecule.

Predicted 2D NMR Correlations

| Experiment | Correlating Protons | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4 | Confirms adjacency on the pyridinone ring. |

| COSY | H-8 ↔ H-9 | Confirms adjacency on the pyridine (B92270) ring. |

| NOESY | H-4 ↔ H-5 | Confirms spatial proximity. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₅ClN₂O. synblock.com

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M+). This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope and serves as a definitive indicator of a single chlorine atom in the molecule. libretexts.orgyoutube.com

The fragmentation pattern provides additional structural information. Plausible fragmentation pathways for 7-Chloro-1,6-naphthyridin-2(1H)-one include the loss of a carbon monoxide (CO) molecule from the pyridinone ring or the loss of a chlorine radical.

Predicted Mass Spectrometry Data

| m/z Value (for ³⁵Cl) | Identity | Notes |

|---|---|---|

| 180.01 | [M]⁺ | Molecular ion peak. |

| 182.01 | [M+2]⁺ | Isotope peak, confirming one Cl atom. Ratio of M:M+2 is approx. 3:1. |

| 152.02 | [M - CO]⁺ | Result of decarbonylation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. mdpi.com For 7-Chloro-1,6-naphthyridin-2(1H)-one, characteristic absorption bands would confirm the presence of the amide N-H, the carbonyl C=O, aromatic C=C/C=N bonds, and the C-Cl bond. e3s-conferences.org

Predicted Infrared (FTIR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 2900 - 2800 | N-H stretch | Amide (in H-bonded state) |

| 1670 | C=O stretch | Cyclic amide (Lactam) |

| 1610, 1580, 1470 | C=C / C=N stretch | Naphthyridine ring |

X-ray Crystallography for Solid-State Structure and Conformational Studies

While no public crystal structure is available for this specific compound, X-ray crystallography on a suitable single crystal would provide the most definitive structural proof. This technique would determine the precise three-dimensional coordinates of each atom in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.

Expected Crystallographic Parameters

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| Bond Lengths | C=O: ~1.24 Å; C-Cl: ~1.74 Å | Confirms double and single bond character. |

| Intermolecular H-bond | N-H···O=C distance: ~2.8 - 3.0 Å | Confirms strong hydrogen bonding network. |

Vibrational Spectroscopy for Intramolecular Interactions

Information regarding the use of vibrational spectroscopy to study the intramolecular interactions of 7-Chloro-1,6-naphthyridin-2(4aH)-one is not available in the reviewed scientific literature. Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are essential for identifying and characterizing the vibrational modes within a molecule. These methods allow for the detailed analysis of bond stretching, bending, and torsional vibrations, which are influenced by the molecule's electronic structure and the presence of intramolecular forces like hydrogen bonding.

A thorough analysis would typically involve:

Experimental Spectra: Recording the FT-IR and Raman spectra of the compound.

Computational Modeling: Employing theoretical methods, such as Density Functional Theory (DFT), to calculate the optimized molecular geometry and predict the vibrational frequencies.

Spectral Assignment: Correlating the experimental vibrational bands with the calculated modes to provide a detailed assignment of the fundamental vibrations.

Analysis of Intramolecular Interactions: Investigating shifts in characteristic vibrational frequencies (e.g., C=O, N-H, C-Cl stretches) to understand the nature and strength of intramolecular hydrogen bonds and other non-covalent interactions.

Without access to either experimental data or computational studies for this compound, a scientifically accurate and detailed discussion for this section cannot be provided.

Chemical Reactivity and Derivatization of 7 Chloro 1,6 Naphthyridin 2 4ah One

Reactivity of the Chloro Substituent (C7)

The chlorine atom at the 7-position of the 1,6-naphthyridinone core is a key handle for molecular elaboration. Its reactivity is primarily governed by the electron-deficient nature of the pyridine (B92270) ring to which it is attached, making it susceptible to nucleophilic substitution and a suitable partner in metal-catalyzed cross-coupling reactions.

The chloro group at C7 is activated towards nucleophilic aromatic substitution (SNA_r_) due to the electron-withdrawing effect of the nitrogen atom within the pyridine ring. libretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

The rate and success of the SNA_r_ reaction are enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com In the 1,6-naphthyridinone system, the ring nitrogen provides this necessary activation. Common nucleophiles used in these reactions include amines, alcohols, and thiols. For instance, the displacement of the chloro substituent by various alkylamines can lead to the formation of 7-amino-1,6-naphthyridin-2(4aH)-one derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Naphthyridine Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Alkylamine (R-NH₂) | 7-Alkylamino-1,6-naphthyridin-2(4aH)-one | |

| Amine | Dimethylamine | 1-(Dimethylamino)-2,4-dinitrobenzene | libretexts.org |

This table presents generalized examples of SNA_r_ reactions on activated chloro-aromatic systems, including related naphthyridines.

The C7-chloro substituent serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (using amines) couplings allow for the introduction of a diverse array of functional groups at this position. nih.govresearchgate.netacs.org

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For dichlorinated naphthyridines, such as 5,7-dichloro-1,6-naphthyridine (B1340720), regioselectivity can be a key issue, with studies showing that the first coupling reaction often occurs preferentially at the C5 position. researchgate.net However, catalyst and ligand choice can be used to control the site of reaction. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile Source | Bond Formed | Catalyst Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd(PPh₃)₄ | researchgate.net |

| Stille | Organostannane | C-C | PXPd | acs.org |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd(dba)₂ / Ligand | rsc.org |

| Negishi | Organozinc | C-C | Pd/IPr | nih.gov |

This table summarizes common cross-coupling reactions applicable for the functionalization of the C7-Cl position.

Transformations of the Naphthyridinone Ring System

Beyond the C7-chloro group, the naphthyridinone core itself can undergo various chemical transformations, including reactions on the pyridine rings and modifications of the saturated portion of the molecule.

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. wvu.edumasterorganicchemistry.com In the 7-Chloro-1,6-naphthyridin-2(4aH)-one system, the presence of two nitrogen atoms and a carbonyl group further deactivates the heterocyclic rings. Reactions like nitration and halogenation, if they occur, require harsh conditions.

The directing influence of the existing substituents determines the position of any potential substitution. For the 1,6-naphthyridine (B1220473) skeleton, bromination has been shown to occur, with the position of attack depending on the other substituents present on the rings. acs.orgchemindigest.com For instance, bromination of a 2-hydroxy-1,8-naphthyridine derivative occurs at the C3 position. chemindigest.com In the case of this compound, the most likely positions for electrophilic attack would be those least deactivated by the electron-withdrawing functionalities.

The 4aH designation indicates a partially saturated ring within the naphthyridinone structure. This dihydropyridinone ring can be either further reduced or oxidized (dehydrogenated) to modify the core scaffold.

Hydrogenation: Catalytic hydrogenation can reduce the remaining double bond in the dihydropyridinone ring or even reduce the second pyridine ring, leading to tetrahydro or decahydro derivatives. rsc.org The choice of catalyst is crucial for controlling the selectivity of the hydrogenation. acs.org For example, palladium on charcoal (Pd/C) is often used to produce tetrahydronaphthyridines. rsc.org Homogeneous ruthenium catalysts have also been employed for the selective hydrogenation of specific rings within the naphthyridine system. acs.org Furthermore, enantioselective transfer hydrogenation using ruthenium catalysts can produce chiral tetrahydro-1,6-naphthyridine scaffolds. acs.org

Dehydrogenation: Conversely, the saturated ring can be aromatized through dehydrogenation. This process re-establishes a fully aromatic pyridine ring, transforming the naphthyridinone into a more planar, rigid structure. This can be achieved using various oxidizing agents or through catalytic methods. researchgate.net

Table 3: Catalytic Systems for Hydrogenation of Naphthyridines

| Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|

| Palladium on Charcoal (Pd/C) | Tetrahydronaphthyridine | Ring B (5,6,7,8-tetrahydro) | rsc.orgacs.org |

| [Ru(p-cymene)I₂]₂ | Tetrahydronaphthyridine | Ring A (1,2,3,4-tetrahydro) | acs.org |

This table highlights catalyst systems that demonstrate control over the hydrogenation of naphthyridine isomers.

The 1,6-naphthyridinone scaffold can potentially undergo rearrangement reactions under specific conditions. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution where an aromatic ring migrates from one heteroatom to another. wikipedia.orgdrugfuture.com This reaction typically requires an activated aromatic system and a nucleophilic group connected by a linker. nih.govresearchgate.net

While not documented for this exact molecule, a Smiles rearrangement has been successfully carried out on the closely related 2,7-naphthyridine (B1199556) series. mdpi.comnih.gov In that case, 1-amino-3-chloro-2,7-naphthyridines were converted into 1-amino-3-oxo-2,7-naphthyridines in high yields under basic conditions. mdpi.com This suggests that the this compound scaffold, upon introduction of a suitable nucleophilic side chain, could be a candidate for similar skeletal transformations, providing a route to novel heterocyclic systems. Ring-opening of the lactam (pyridinone) ring is also a possibility under strong acidic or basic hydrolytic conditions, which would break the bicyclic system.

Functionalization at Nitrogen (N1) and Carbonyl (C2) Positions

The N1 nitrogen and the C2 carbonyl group of the 1,6-naphthyridin-2(1H)-one core are key sites for chemical modification, allowing for the introduction of diverse substituents and the alteration of the compound's electronic and steric properties.

Alkylation and Acylation Reactions on N1

The nitrogen atom at the N1 position of the 1,6-naphthyridin-2(1H)-one ring possesses a lone pair of electrons and is part of a lactam system, making it amenable to substitution reactions such as alkylation and acylation. These reactions are fundamental for diversifying the core structure.

Research on related naphthyridine systems demonstrates that N-alkylation can be readily achieved. For instance, the N1 position of 1,5-naphthyridinones reacts with alkyl halides, such as 2-bromoethanol (B42945) or 1-bromooctane, in the presence of a base like cesium carbonate, to yield the corresponding N-alkylated products. nih.gov This general reactivity is applicable to the 7-chloro-1,6-naphthyridin-2(1H)-one scaffold. Similarly, N-acylation can be performed using various acylating agents to introduce carbonyl-containing moieties.

A common strategy for introducing N1-substituents involves incorporating the desired group during the synthesis of the naphthyridinone ring itself. This is often achieved by reacting a suitably substituted pyridine precursor with a reagent that brings in the N1-substituent and the remaining atoms needed to form the second ring. nih.gov

Table 1: Examples of N1-Functionalization Reactions on Naphthyridinone Scaffolds

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., Cs₂CO₃) | N1-Alkyl-1,6-naphthyridin-2(1H)-one |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base | N1-Acyl-1,6-naphthyridin-2(1H)-one |

| N-Tosylation | Tosyl halide (TsCl), Base | N1-Tosyl-1,6-naphthyridin-2(1H)-one |

Modifications of the Carbonyl Group

The carbonyl group at the C2 position is a versatile functional handle for further derivatization. While it can participate in standard redox reactions, more complex transformations are also possible.

One significant modification involves the conversion of the C2-keto group into a chloro substituent. This is typically achieved by treating the naphthyridinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction transforms the lactam into a reactive 2-chloro-1,6-naphthyridine, which can then undergo various nucleophilic substitution reactions, providing a gateway to a wide range of 2-substituted derivatives.

Another advanced modification is the 1,2-transposition of the carbonyl group. A protocol has been developed that allows for the migration of a ketone to an adjacent carbon. This process involves converting the ketone into an alkenyl triflate, followed by a palladium/norbornene-catalyzed regioselective α-amination and subsequent hydrolysis to furnish the 1,2-carbonyl-migrated product. nih.gov This strategy could theoretically be applied to move the C2-carbonyl to the C3 position, creating an isomeric naphthyridinone scaffold.

Synthesis of Fused Heterocyclic Systems Incorporating the 1,6-Naphthyridinone Core

The 1,6-naphthyridinone scaffold serves as an excellent platform for the construction of more complex, polycyclic systems. Annulation reactions can be employed to build additional rings, extending the heterocyclic framework and creating novel chemical entities.

Annulation Reactions to Extend the Scaffold

Annulation, or ring-forming, reactions are a powerful tool for creating fused polycyclic structures from the 1,6-naphthyridinone core. A notable method involves an acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation. rsc.orgresearchgate.net In this approach, a precursor such as a 4-(arylamino)nicotinonitrile is treated with a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). The reaction proceeds through the cyclization of the aryl amino side chain onto the pyridine ring, resulting in the formation of tri-, tetra-, and even pentacyclic fused 1,6-naphthyridine derivatives in good to excellent yields. rsc.orgresearchgate.net This strategy allows for the synthesis of complex systems like benzo[b] rsc.orgrsc.orgnaphthyridines and benzo[b]thieno[2,3-h]naphthyridines. researchgate.net

Another approach involves building the fused system from different precursors in a convergent synthesis. For example, a fused 1,6-naphthyridin-2(1H)-one can be synthesized by reacting a substituted aniline (B41778) with a pyridone derivative, demonstrating a modular approach to complex heterocyclic systems. nih.gov

Table 2: Annulation Strategies for Fused 1,6-Naphthyridine Systems

| Reaction Type | Precursor | Reagents & Conditions | Fused System Example |

|---|---|---|---|

| Intramolecular Friedel-Crafts Annulation | 4-(Arylamino)nicotinonitrile | CF₃SO₃H or H₂SO₄ | Benzo[b] rsc.orgrsc.orgnaphthyridin-10-amine researchgate.net |

| Convergent Synthesis | Substituted Aniline + Pyridone Derivative | Multistep Synthesis | Fused 1,6-naphthyridin-2(1H)-one derivative nih.gov |

| Povarov [4+2]-Cycloaddition | Functionalized Aldimines | Lewis Acid (e.g., BF₃·Et₂O) | Quinolino[4,3-b] rsc.orgnih.govnaphthyridinones* nih.gov |

*Note: Examples on related naphthyridine isomers illustrate the general principles of annulation.

Bridgehead Nitrogen Fused Derivatives

A particularly interesting class of fused systems involves those where a new ring is formed at a bridgehead nitrogen atom. These structures are common in many biologically active natural products. rsc.org The synthesis of such compounds often involves the intramolecular cyclization of a substituent attached to the N1 nitrogen of the naphthyridinone ring.

The synthesis of benzimidazolo[2,1-f] rsc.orgrsc.orgnaphthyridine derivatives serves as a prime example of this strategy. researchgate.net In this multi-step process, a 1,6-naphthyridine-5(6H)-one is first constructed and then cyclized using phosphoryl chloride to yield the final tetracyclic system with a nitrogen atom at the bridgehead position. researchgate.net This type of reaction creates a rigid, planar, and complex heterocyclic system.

Another method involves the acid-induced cyclization of N-acylmethyl-2-(2-pyridyl)pyridinium salts. This reaction leads to the formation of a 9,10-dihydro-9-hydroxy-8a,10a-diazoniaphenanthrene salt, which is a cationic bridgehead nitrogen system. researchgate.net Such strategies highlight the utility of the inherent reactivity of the naphthyridine nitrogen atoms in constructing intricate, fused molecular architectures. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These studies typically use methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The primary goals are to determine the molecule's optimized geometric structure and its thermodynamic stability. Key outputs include bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Thermodynamic properties such as the enthalpy of formation, Gibbs free energy, and electronic energy are calculated to assess the molecule's stability relative to other isomers or related compounds.

Table 5.1.1: Example Calculated Thermodynamic Properties (Note: The following values are illustrative examples for methodological context.)

| Property | Value (Hypothetical) | Unit |

|---|---|---|

| Electronic Energy | -985.12345 | Hartree |

| Enthalpy | -985.11289 | Hartree |

| Gibbs Free Energy | -985.15678 | Hartree |

Conformational Analysis and Energy Landscapes of 7-Chloro-1,6-naphthyridin-2(4aH)-one

The structure of this compound possesses non-aromaticity in one of its rings, suggesting the possibility of multiple low-energy conformations. A conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers (local minima) and the transition states that connect them.

This is often performed by rotating key single bonds (dihedral angles) and calculating the energy at each step. The results are visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. This analysis identifies the global minimum conformation—the most stable and thus most populated state of the molecule under equilibrium conditions.

Table 5.2.1: Example Relative Energies of Conformers (Note: The following values are illustrative examples for methodological context.)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 178.5° | 0.00 | 95.8 |

| Conformer 2 | -25.3° | 2.15 | 4.1 |

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For a potential synthesis of this compound, a computational study would model the reactants, products, intermediates, and crucial transition states for each elementary step.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is critical for understanding the kinetics of a reaction. Computational methods are used to find the exact geometry of the TS, which is a first-order saddle point on the potential energy surface. A key validation step is frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage).

Once all stationary points (reactants, intermediates, transition states, and products) are optimized, their energies are calculated to construct a reaction energy profile. This profile plots the energy of the system as the reaction progresses, with the energy difference between reactants and the highest-energy transition state defining the activation energy (Ea). A lower activation energy implies a faster reaction rate. These profiles are essential for predicting the feasibility of a proposed synthetic route and identifying the rate-determining step.

Table 5.3.1: Example Energetic Profile for a Hypothetical Reaction Step (Note: The following values are illustrative examples for methodological context.)

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to validate theoretical models against experimental data. For this compound, calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The results are often scaled against a known standard (e.g., TMS) to improve accuracy.

IR Spectra: Vibrational frequencies and their corresponding intensities are calculated to predict the infrared spectrum. This helps in assigning experimental IR peaks to specific molecular vibrations.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 5.5.1: Example Frontier Orbital Energies (Note: The following values are illustrative examples for methodological context.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.22 |

Advanced Materials Applications and Chemical Properties

Exploration as Luminescent and Fluorescent Materials

The 1,6-naphthyridinone core structure is recognized for its intriguing optical characteristics, making it a subject of research for applications in advanced materials. Derivatives of this scaffold are noted for their powerful fluorescence properties, which are suitable for use in luminescent devices. rsc.org

Photophysical Properties and Quantum Efficiencies

The compound 7-Chloro-1,6-naphthyridin-2(1H)-one, a tautomeric form of the subject compound, is reported to exhibit dual fluorescence and solvatochromism. This behavior, where the emission spectrum shifts depending on the polarity of the solvent, makes it a candidate for use as a fluorescent probe. The general class of 1,6-naphthyridin-7(6H)-ones is known for powerful fluorescence, large Stokes shifts, and high quantum yields, which can be tuned by the solvent environment. rsc.org This is often attributed to the equilibrium between lactam and lactim tautomeric forms. mdpi.com

Photophysical studies on the broader category of 1,6-naphthyridine (B1220473) derivatives have shown fluorescence lifetimes of approximately 10 nanoseconds and fluorescence quantum yields ranging from 0.05 to 0.1 in various solvents. nih.gov For certain fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives, even higher absolute fluorescence quantum yields of up to 0.89 have been observed. rsc.org The table below summarizes the photophysical properties of some related 1,6-naphthyridine derivatives.

| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |

| Fused 1,6-naphthyridin-4-amine 2b | Not Specified | Not Specified | 0.89 | DMSO |

| Fused 1,6-naphthyridin-4-amine 2e | Not Specified | Not Specified | Excellent | DMSO |

| General 1,6-naphthyridine derivatives | Not Specified | Not Specified | ~0.05-0.1 | Various |

This table presents data for related derivatives to illustrate the potential of the 1,6-naphthyridine scaffold, as specific data for 7-Chloro-1,6-naphthyridin-2(4aH)-one is not extensively documented in the search results.

Application in Organic Light-Emitting Diodes (OLEDs)

The notable optical properties of the 1,6-naphthyridinone scaffold have led to the exploration of its derivatives in Organic Light-Emitting Diode (OLED) technology. The capacity of these compounds to emit light under electrical stimulation positions them as potential materials for the development of next-generation display technologies. The high quantum yields and tunable emission characteristics of the broader 1,6-naphthyridinone family make them promising candidates for use as luminescent materials in such devices. rsc.org

Role as Ligands in Coordination Chemistry (Excluding Biological Contexts)

The nitrogen atoms within the bicyclic structure of naphthyridines make them effective ligands for coordinating with metal ions. The 1,6-naphthyridine system has been shown to act as a spacer ligand in the formation of metal-organic frameworks. For instance, 2,2′-bi-1,6-naphthyridine reacts with cobalt(II), zinc(II), and cadmium(II) salts to create two-dimensional planar frameworks and forms helicoidal chains with copper(I). rsc.org This demonstrates the utility of the 1,6-naphthyridine scaffold in constructing novel coordination polymers and materials. rsc.org

Furthermore, related naphthyridinone structures with additional functional groups, such as a ketone and a carboxylic acid, possess multiple metal-binding sites and can chelate to transition metals to form metal complexes. ossila.com While specific studies on the coordination chemistry of this compound in a non-biological context are not detailed in the provided results, the inherent properties of the naphthyridinone core suggest its potential as a versatile ligand.

Catalytic Applications as Organic Scaffolds

While the search results highlight the use of catalysts in the synthesis of naphthyridine derivatives, there is limited information on the direct application of this compound itself as a catalyst or a catalytic scaffold. The concept of catalytic scaffolding ligands, which reversibly bind to a substrate to direct a reaction, is an active area of research. nih.gov However, the application of the this compound scaffold in this specific context is not documented in the provided search results. The primary focus in the literature for this compound and its close relatives remains in the area of medicinal chemistry and as a building block for more complex molecules. researchgate.netmdpi.com

Polymer Chemistry Integration and Material Science Relevance

The intrinsic fluorescence and coordination capabilities of the 1,6-naphthyridinone scaffold make it a relevant structure for materials science. rsc.org Its potential integration into polymers could lead to the development of new materials with tailored optical or electronic properties. The ability of the related 2,2′-bi-1,6-naphthyridine to form coordination polymers is a direct example of its utility in creating extended material structures. rsc.org Although direct examples of this compound being incorporated into a polymer backbone or as a pendant group are not available in the search results, its chemical functionality, including the chloro-substituent which can be a site for further reactions, suggests that such integration is chemically feasible.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity (HPLC, GC)

Chromatographic methods are indispensable for the separation of 7-Chloro-1,6-naphthyridin-2(4aH)-one from reaction byproducts and for the quantitative determination of its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) may be applicable under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of naphthyridinone derivatives. For this compound, a reverse-phase HPLC method is typically the most suitable approach. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A C18 column is a common choice for the stationary phase due to its versatility and wide range of applicability for moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or formate, which helps to control the pH and improve peak shape. Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target compound from any impurities. Detection is most commonly performed using a UV detector, as the naphthyridinone core contains a chromophore that absorbs in the UV region.

While less common for non-volatile and thermally labile compounds, Gas Chromatography (GC) can be employed for the analysis of this compound, typically after derivatization. Derivatization is a chemical modification to increase the volatility and thermal stability of the analyte. For the lactam functionality in the target compound, silylation is a common derivatization strategy. The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase for the column depends on the polarity of the derivatized compound. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

A representative, though not empirically derived for this specific molecule, HPLC method is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS allows for the determination of the molecular formula with a high degree of confidence. This is crucial for distinguishing the target compound from isomers or compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of polar compounds like this compound. In the positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. The measured accurate mass of this ion can then be compared to the theoretical exact mass calculated for the proposed molecular formula, C₈H₅ClN₂O. The characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in the confirmation of the structure.

| Ion | Theoretical Exact Mass |

| [C₈H₅³⁵ClN₂O + H]⁺ | 181.0163 |

| [C₈H₅³⁷ClN₂O + H]⁺ | 183.0134 |

Elemental Analysis for Stoichiometry Verification

Elemental analysis provides a fundamental assessment of the stoichiometry of a synthesized compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound (C₈H₅ClN₂O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements. The experimentally determined values from combustion analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the purity and empirical formula of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | 53.21% |

| Hydrogen (H) | 2.79% |

| Chlorine (Cl) | 19.63% |

| Nitrogen (N) | 15.51% |

| Oxygen (O) | 8.86% |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solution. The naphthyridinone scaffold possesses a chromophore that absorbs ultraviolet light. A patent for a structurally related compound, 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone, indicates UV maxima at 236 nm, 268 nm, and 353 nm, suggesting that this compound would also absorb in the UV range. google.com

To develop a quantitative method, a pure standard of the compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol (B145695), to prepare a stock solution of known concentration. A series of dilutions are then made to create calibration standards. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus concentration, and the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

| Solvent | λmax (nm) |

| Methanol | ~254 nm (Hypothetical) |

Future Directions in Chemical Research on 7 Chloro 1,6 Naphthyridin 2 4ah One

Development of Novel and Sustainable Synthetic Methodologies

While classical synthetic routes to the 1,6-naphthyridin-2(1H)-one core are established, future research could focus on developing more sustainable and efficient methodologies. nih.gov Green chemistry principles offer a roadmap for such advancements.

One promising area is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including related naphthyridine derivatives. nih.govrsc.orgnih.gov Future studies could aim to adapt existing multi-step syntheses of 7-chloro-1,6-naphthyridin-2(4aH)-one into one-pot or tandem reactions under microwave irradiation, thereby minimizing waste and energy consumption.

Another avenue for sustainable synthesis is the use of alternative, greener solvents . Replacing hazardous solvents like chloroform, which may be used in extraction or reaction steps, with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. Research into the solubility and reactivity of starting materials and intermediates in such solvents will be crucial for developing robust and sustainable synthetic protocols.

Furthermore, the development of catalytic methods for the key bond-forming reactions in the synthesis of the naphthyridine core is a significant area for improvement. This could involve the design of novel catalysts that can operate under milder conditions and with higher atom economy than traditional methods.

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, lower energy consumption. | Development of one-pot syntheses and optimization of reaction conditions. |

| Green Solvents | Reduced environmental impact and improved safety profile. | Investigation of solvent effects on reaction outcomes and development of efficient extraction procedures. |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is typically centered around nucleophilic substitution of the chlorine atom and reactions involving the keto group. Future research should venture into less conventional reactivity patterns to unlock new synthetic possibilities.

Photocatalysis represents a powerful tool for activating otherwise inert bonds under mild conditions. Visible-light photocatalysis could enable novel C-H functionalization reactions on the naphthyridine core, allowing for the introduction of new substituents at positions not easily accessible through traditional methods. beilstein-journals.org For instance, photocatalytic C-H activation could lead to the direct introduction of alkyl, aryl, or other functional groups, bypassing the need for pre-functionalized starting materials. nih.gov

The exploration of electrochemical synthesis could also unveil new reactivity. Electrochemical methods can provide a clean and reagent-free way to perform redox reactions on the this compound scaffold. This could lead to the development of novel dimerization, polymerization, or functionalization reactions that are difficult to achieve using conventional chemical oxidants or reductants.

Furthermore, the carbonyl group at the 2-position, while typically considered for its role in biological interactions, possesses latent reactivity that could be exploited. Research into its participation in unconventional cycloadditions, rearrangements, or reactions with organometallic reagents could lead to the synthesis of novel polycyclic and spirocyclic systems with unique three-dimensional architectures.

Computational Design of Advanced Materials (non-biological)

While much of the computational work on naphthyridines has been directed towards their biological applications, there is significant untapped potential in using computational methods to design advanced non-biological materials derived from this compound.

Density Functional Theory (DFT) studies can be employed to predict the electronic and photophysical properties of novel derivatives. mdpi.com By systematically modifying the substituents on the naphthyridine core in silico, it is possible to tune properties such as the HOMO-LUMO gap, absorption and emission wavelengths, and quantum yields. This computational pre-screening can guide the synthesis of new materials with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational modeling can also be used to design supramolecular assemblies based on the this compound scaffold. The directional hydrogen bonding capabilities of the lactam moiety and the potential for π-π stacking interactions make this molecule an interesting building block for self-assembling materials. DFT and molecular dynamics simulations can predict the geometry and stability of such assemblies, paving the way for the rational design of functional materials like liquid crystals, gels, and porous frameworks.

Interdisciplinary Applications in Pure Chemical Sciences

The unique structural and electronic features of this compound make it a promising candidate for applications in various areas of pure chemical sciences, beyond its use as a synthetic intermediate.

In the field of organometallic chemistry , the naphthyridine core can act as a bidentate ligand for a variety of metal centers. The nitrogen atoms can coordinate to metals, and the electronic properties of the resulting complexes can be tuned by modifying the substituents on the aromatic rings. These complexes could find applications in catalysis , for example, in oxidation, reduction, or cross-coupling reactions. nih.gov The chloro-substituent provides a handle for further functionalization, allowing for the synthesis of more complex ligand systems.

The potential for this compound to act as a chemosensor is another exciting avenue of research. minciencias.gov.co The nitrogen atoms and the carbonyl group can act as binding sites for specific ions or molecules. Upon binding, a change in the photophysical properties of the molecule, such as its fluorescence, could be observed. This could be exploited for the development of selective and sensitive sensors for environmental or industrial monitoring.

Expanding the Chemical Diversity of this compound Derivatives

A key area for future research is the systematic expansion of the chemical space around the this compound core. The development of a diverse library of derivatives is crucial for exploring the full potential of this scaffold in both biological and non-biological applications.

Cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the chloro-substituent at the 7-position. db-thueringen.deresearchgate.net These reactions allow for the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively. A systematic exploration of these reactions with a broad range of coupling partners would lead to a large and diverse library of derivatives.

Furthermore, the reactivity of other positions on the naphthyridine ring should be explored. While the 7-position is the most activated towards nucleophilic substitution, other positions could be functionalized through methods such as C-H activation or by using appropriately substituted starting materials in the initial synthesis.

Table 2: Representative Examples of Potential Derivatives

| Derivative Type | Synthetic Strategy | Potential R Groups |

|---|---|---|

| 7-Aryl-1,6-naphthyridin-2(4aH)-ones | Suzuki-Miyaura Coupling | Phenyl, 4-methoxyphenyl, 3-pyridyl |

| 7-Alkynyl-1,6-naphthyridin-2(4aH)-ones | Sonogashira Coupling | Phenylethynyl, (trimethylsilyl)ethynyl |

| 7-Amino-1,6-naphthyridin-2(4aH)-ones | Buchwald-Hartwig Amination | Morpholino, piperidinyl, anilino |

| C-5 Functionalized Derivatives | Modified Starting Materials | Methyl, bromo, cyano |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules with a wide range of applications in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.